molecular formula C8H14CuO4 B3343564 Cupric butyrate CAS No. 540-16-9

Cupric butyrate

Cat. No. B3343564
CAS RN: 540-16-9
M. Wt: 237.74 g/mol
InChI Key: PUHAKHQMSBQAKT-UHFFFAOYSA-L
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Description

Cupric butyrate is a compound with the molecular formula C8H14CuO4 . It is characterized by large, dark green, monoclinic, hexagonal plates . After several days of exposure to air, it becomes dull and disintegrates . It is soluble in water, dioxane, and benzene, and slightly soluble in chloroform and alcohol . It is used in catalysts and lubricants .


Synthesis Analysis

Cupric butyrate can be prepared from a cupric salt and butyric acid or sodium butyrate . Another method involves the reaction of powdered copper and butyric acid . In the context of biotechnology, butyrate can be synthesized using a single Clostridium strain natively producing butanol or butyrate, with exogenously supplemented butyrate or butanol, in the presence of lipase .


Molecular Structure Analysis

The molecular weight of cupric butyrate is 237.74 . The percent composition is C 40.42%, H 5.94%, Cu 26.73%, O 26.92% . The line formula is Cu (CH3CH2CH2COO)2 .


Physical And Chemical Properties Analysis

Cupric butyrate is characterized by large, dark green, monoclinic, hexagonal plates . After several days of exposure to air, it becomes dull and disintegrates . It is soluble in water, dioxane, and benzene, and slightly soluble in chloroform and alcohol .

Scientific Research Applications

Gut Microbiome and Health

Butyrate is one of the key metabolic end products of the gut microbiome . It plays a significant role in maintaining gut immunity and supporting gut barrier function . It also has numerous systemic roles, contributing to overall human health and helping to maintain homeostasis .

Anti-Inflammatory Properties

Butyrate is well known for its anti-inflammatory properties . It plays several biological roles in intestinal epithelium anti-inflammatory pathways, providing clear benefits in numerous acute and chronic disease states .

Regulation of Histone Deacetylase (HDAC)

Butyrate is involved in the regulation of histone deacetylase (HDAC) . This means it can influence gene expression and cellular functions, which has implications for various health conditions and therapeutic interventions .

Immune System Regulation

Butyrate has a range of immune system-related properties . As an agonist for GPR41, GPR43, or GPR109A, butyrate may have anti-inflammatory effects through these receptors’ signaling pathways .

Epigenetic Regulation

Butyrate serves as an epigenetic regulator, responding to environmental or pharmacological changes by inhibiting HDAC, up-regulating miR-7a-5p, and promoting histone butyrylation and autophagy processes .

Potential Therapeutic Applications

Experimental models and human studies are investigating the therapeutic potential of butyrate supplementation in immune-related conditions linked to butyrate depletion . This includes the role of butyrate in some immune-related diseases such as systemic lupus erythematosus, atopic dermatitis, psoriasis, human immunodeficiency virus, cancer, and several other special conditions .

Mechanism of Action

Target of Action

Butyrate, a component of cupric butyrate, has been shown to target histone deacetylase (hdac) activity . It also interacts with G protein-coupled receptors (GPRs) . In the context of immune regulation, butyrate has been shown to restore impaired regulatory T cells via mTOR-mediated autophagy .

Mode of Action

Cupric butyrate’s mode of action is likely multifaceted, given the diverse roles of butyrate in cellular processes. As an HDAC inhibitor, butyrate can regulate gene expression, leading to various cellular effects . It also acts as a signaling molecule through its interaction with GPRs . In the immune system, butyrate can enhance the differentiation and suppressive function of regulatory T cells by activating autophagy via inhibition of the mammalian target of rapamycin .

Biochemical Pathways

Butyrate is involved in several biochemical pathways. It is a product of gut microbial fermentation and plays a crucial role in maintaining gut homeostasis . The acetyl-coenzyme A (CoA) pathway is the most prevalent butyrate-producing pathway, followed by the lysine pathway . Butyrate can also be synthesized via two metabolic pathways: phosphotransbutyrylase and butyrate kinase, and butyryl CoA:acetate CoA transferase .

Pharmacokinetics

It has been shown that daily oral administration of tributyrin can briefly achieve levels >100 μM .

Result of Action

The molecular and cellular effects of Cupric butyrate are likely to be diverse, given the wide range of effects attributed to butyrate. Butyrate has been shown to have anti-inflammatory effects, promote cell differentiation, and induce apoptosis in various in vitro models . It also has regulatory effects on body weight, body composition, and glucose homeostasis .

Action Environment

Environmental factors can influence the action of Cupric butyrate. For instance, the production of butyrate by gut microbiota can be influenced by dietary factors . Moreover, the effects of butyrate may vary in different cellular environments, such as normal and cancerous cells .

properties

IUPAC Name

copper;butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O2.Cu/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHAKHQMSBQAKT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)[O-].CCCC(=O)[O-].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14CuO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202311
Record name Cupric butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cupric butyrate

CAS RN

540-16-9
Record name Cupric butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cupric butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper dibutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUPRIC BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93NW7T6IYH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

It is not necessary that the copper(II) carboxylate be added directly to the reaction mixture. For example, when copper(II) chloride and the sodium salt of a carboxylic acid, e.g., sodium acetate or sodium butyrate, are charged to the reaction vessel, the corresponding copper(II) carboxylate, e.g., copper(II) acetate or copper(II) butyrate, are formed in situ in the reaction mixture. Preferably, the copper(II) salt is dried before use to remove any water of crystallization and obtain substantially anhydrous salt.
[Compound]
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copper(II) carboxylate
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carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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